REACTION_SMILES
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[CH2:10]([CH:11]=[CH2:12])[NH2:13].[CH2:1]1[O:2][CH:3]1[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:1]([CH:3]([OH:2])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[NH:13][CH2:10][CH:11]=[CH2:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C2CO2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Type
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product
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Smiles
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C=CCNCC(O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |